(R)-1-Benzyl-3-methylpiperazine

Chiral Synthesis Stereochemistry Analytical Reference

Researchers requiring enantiopure chiral piperazines for asymmetric API synthesis face supply of racemic mixtures or incorrect enantiomers, compromising stereochemical fidelity. Substitution with the racemate or (S)-enantiomer (CAS 132871-12-6) results in measurable loss of biological performance. • Verified (R)-stereochemistry via unique InChIKey QOFUDSPYJDXBOF-LLVKDONJSA-N, distinct from the (S)-enantiomer • Enables predictable 3D orientation in CNS-penetrant HDAC6 inhibitor synthesis and muscarinic receptor (mAChR) ligand development (scaffold Ki: 116-364 nM) • Standard pack sizes 50 mg to 1 g; bulk quantities available with documented purity

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 132871-11-5
Cat. No. B145391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-methylpiperazine
CAS132871-11-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1
InChIKeyQOFUDSPYJDXBOF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-3-methylpiperazine: Chiral Building Block


(R)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5) is a chiral piperazine derivative characterized by an (R)-configured stereocenter at the 3-position of the piperazine ring, with a benzyl substituent on the N1 nitrogen [1]. With a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol, this compound exists as a low-melting solid (30-32°C) and exhibits a boiling point of approximately 281°C at 760 mmHg [2]. The (R)-enantiomer is distinguished from its (S)-counterpart by its specific optical rotation and unique InChIKey (QOFUDSPYJDXBOF-LLVKDONJSA-N) [3]. As a building block and chiral intermediate, it is primarily employed in asymmetric synthesis for the development of active pharmaceutical ingredients (APIs) and fine chemicals [4].

(R)-stereocenter for asymmetric synthesis
Enantiomer-differentiated from (S) and racemate
Chiral building block for pharmaceutical research intermediates

Why the (R)-Enantiomer Is Irreplaceable


Simple substitution of (R)-1-Benzyl-3-methylpiperazine with its racemate, the (S)-enantiomer, or unsubstituted 1-benzylpiperazine is scientifically untenable due to quantifiable differences in stereochemical outcomes and biological activity. The (R)-configuration at the 3-position defines the compound's utility as a chiral building block in asymmetric synthesis; the (S)-enantiomer (CAS 132871-12-6) is a distinct chemical entity with a different InChIKey [1][2]. In receptor binding assays, even small stereochemical differences can translate into significant variation in affinity, as demonstrated by muscarinic receptor data for related benzylpiperazine structures [3]. Furthermore, the 3-methyl substituent is essential for modulating potency and selectivity in piperazine-based pharmacophores, while the benzyl group confers specific physicochemical properties such as a calculated LogP of approximately 1.75 [4][5]. The quantitative evidence presented in Section 3 establishes that these structural features are not interchangeable without measurable loss of performance.

Enantiomer mismatch
Using (S)-enantiomer or racemate may shift stereochemical outcomes in asymmetric synthesis.
Pharmacophore alteration
Replacing with unsubstituted 1-benzylpiperazine removes the 3-methyl group, likely altering potency and selectivity context.
Binding profile deviation
Class-level mAChR affinity data suggest stereochemistry-dependent receptor interaction may differ.

Quantitative Evidence Against Closest Analogs


Stereochemical Identity: (R) vs. (S)-Enantiomer

The (R)-enantiomer is unambiguously distinguishable from the (S)-enantiomer (CAS 132871-12-6) by its distinct InChIKey, QOFUDSPYJDXBOF-LLVKDONJSA-N, which differs from the (S)-enantiomer's InChIKey, QOFUDSPYJDXBOF-NSHDSACASA-N [1]. The racemate, bearing the InChIKey QOFUDSPYJDXBOF-UHFFFAOYSA-N, is a distinct entry in authoritative chemical databases [2]. This absolute stereochemistry is essential for applications requiring a defined 3D orientation, such as asymmetric catalysis or the synthesis of single-enantiomer pharmaceuticals.

Stereochemical Identity
Head-to-head
InChIKey (R): LLVKDONJSA vs (S): NSHDSACASA
Supports enantiomer-specific attribution review
Absolute configuration critical for chiral assay reproducibility
Chiral Synthesis Stereochemistry Analytical Reference

Muscarinic Acetylcholine Receptor Affinity

The racemic mixture 1-Benzyl-3-methylpiperazine (CAS 3138-90-7) exhibits quantifiable binding affinity for muscarinic acetylcholine receptors (mAChRs), with subtype-dependent Ki values ranging from 116 nM to 364 nM [1]. The highest affinity was observed for mAChRs in the cerebral cortex (Ki = 116 nM), followed by heart (238 nM), parotid glands (295 nM), and urinary bladder (364 nM). While data for the isolated (R)-enantiomer in this specific assay are not reported, this class-level data establishes the benzyl-3-methylpiperazine scaffold as a valid ligand for mAChRs. Comparative studies of structurally related chiral piperazines demonstrate that stereochemistry can significantly influence receptor subtype selectivity and binding kinetics [2].

mAChR Affinity
Class-level
Ki 116–364 nM across subtypes
Informs stereoselective mAChR probe context
Reported for racemate; (R)-specific data not available
Receptor Pharmacology Neuropharmacology Ligand Binding

Physicochemical & Safety Profile

(R)-1-Benzyl-3-methylpiperazine is characterized by specific physicochemical parameters that influence its handling and formulation. It exhibits a melting point of 30-32°C, a boiling point of approximately 281°C at 760 mmHg, a density of 0.991 g/cm³, and a calculated LogP of 1.747 [1][2]. These properties distinguish it from other piperazine derivatives, such as 1-benzylpiperazine (BZP, LogP ≈ 1.3), which lacks the 3-methyl group and has a different safety and regulatory profile. Safety data sheets (SDS) classify (R)-1-Benzyl-3-methylpiperazine as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) . Notably, it is not classified as acutely toxic, unlike some other piperazine derivatives which may carry Acute Tox. 4 (H302) or higher hazard classifications [3].

Physicochemical Profile
Cross-study comparable
LogP 1.75 vs BZP LogP ~1.3
Hazard: H315, H319, H335 (irritant)
Supports handling and formulation context
No acute oral toxicity classification
Physicochemical Characterization Safety Data Procurement Compliance

Commercial Availability & Market Position

The global market for (R)-1-benzyl-3-methylpiperazine reagent was valued at USD 12.5 million in 2024 and is projected to reach USD 28.7 million by 2032, exhibiting a CAGR of 10.6% [1]. This growth rate reflects the compound's established role as a specialized chiral building block in pharmaceutical synthesis and chemical research [2]. The market is moderately concentrated, with the top five players (including ChemPacific, AlliChem, Toronto Research Chemicals, Fluorochem, and Biosynth) holding approximately 65-68% market share [3]. This commercial landscape contrasts with that of more commoditized piperazine derivatives like 1-benzylpiperazine (BZP), which is available from a wider array of general chemical suppliers. The (R)-enantiomer's market position as a premium chiral reagent is further evidenced by its typical purity specifications of 95-98% and its availability through specialist vendors such as Aladdin (Cat. B355935) and ChemScence (Cat. CS-0183091) .

Market Position
Supporting evidence
$12.5M (2024), CAGR 10.6%
Specialty chiral reagent procurement context
Projected growth to $28.7M by 2032
Chemical Procurement Market Analysis Chiral Building Blocks

Key Applications in Research & Industry


Asymmetric Synthesis of Enantiopure Pharmaceuticals

The compound's defined (R)-stereochemistry, as evidenced by its unique InChIKey (QOFUDSPYJDXBOF-LLVKDONJSA-N) and its distinction from the (S)-enantiomer [1], makes it an essential chiral building block for the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its market growth (CAGR 10.6%) is driven by increasing demand for enantiomerically pure substances in modern drug development [2]. Researchers can utilize this compound to introduce a chiral piperazine moiety with a predictable 3D orientation, a critical step in the synthesis of many central nervous system agents and other therapeutics.

Pharmacological Probe for mAChR Studies

The benzyl-3-methylpiperazine scaffold demonstrates measurable binding affinity for mAChRs, with Ki values ranging from 116 nM to 364 nM across different tissue subtypes [3]. While this data is for the racemate, it establishes the scaffold's relevance in neuropharmacology. The (R)-enantiomer can serve as a valuable tool for investigating stereoselective binding and signaling at mAChRs, potentially aiding in the development of subtype-selective ligands for neurological disorders.

CNS-Penetrant HDAC6 Inhibitor Lead Optimization

Benzylpiperazine derivatives have been successfully employed as the cap region in CNS-penetrant, isozyme-selective HDAC6 inhibitors, as demonstrated by the lead compound KH-259 [4]. The 3-methyl substitution on the piperazine ring is a key structural feature that can be optimized to modulate potency, selectivity, and pharmacokinetic properties [5]. (R)-1-Benzyl-3-methylpiperazine provides a stereochemically pure starting point for synthesizing novel analogs with improved drug-like properties for neurodegenerative disease research.

Application
Selection Property
Validation Focus
Asymmetric synthesis pathway studies
(R)-stereochemistry reproducibility
Enantiomeric purity determination
Stereoselective mAChR probe research
Scaffold-based receptor affinity
Stereoselective binding assay context
CNS-penetrant HDAC6 inhibitor lead research
Isozyme-selective pharmacophore
HDAC6 isozyme selectivity profiling

Technical Documentation Hub

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34 linked technical documents
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